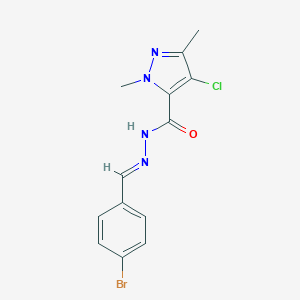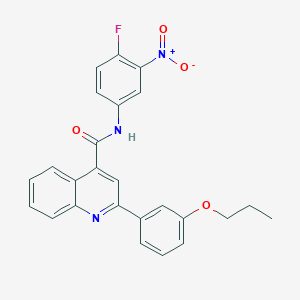
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. Commonly, the synthesis starts with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as nitration, amination, and methoxylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
2-AMINO-4-(2,4-DIMETHOXYPHENYL)-1-(2-METHYL-5-NITROPHENYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific substituents and the combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C31H28N4O5 |
|---|---|
Peso molecular |
536.6g/mol |
Nombre IUPAC |
2-amino-4-(2,4-dimethoxyphenyl)-1-(2-methyl-5-nitrophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C31H28N4O5/c1-18-9-10-21(35(37)38)15-25(18)34-26-13-20(19-7-5-4-6-8-19)14-27(36)30(26)29(24(17-32)31(34)33)23-12-11-22(39-2)16-28(23)40-3/h4-12,15-16,20,29H,13-14,33H2,1-3H3 |
Clave InChI |
YXSSHVKLVATSEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C=C(C=C4)OC)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}benzohydrazide](/img/structure/B445396.png)


![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenyl)quinoline-4-carbohydrazide](/img/structure/B445406.png)


![3-fluoro-N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B445412.png)
![ethyl 4-{5-[(E)-(2-{[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B445413.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B445415.png)

![N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B445417.png)

![N'-[4-(methylsulfanyl)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445421.png)
